

Spectroscopic Analysis of 2,5-Dichlorobenzooxazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorobenzooxazole

Cat. No.: B1310465

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic characterization of **2,5-Dichlorobenzooxazole**, a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} The following sections detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and present a structured format for the interpretation and presentation of this spectroscopic information.

Molecular and Physical Properties

2,5-Dichlorobenzooxazole is a solid with the chemical formula $C_7H_3Cl_2NO$ and a molecular weight of 188.01 g/mol.^[3] It has a reported melting point of 44-46 °C and a boiling point of 130-133 °C at 25 Torr.

Spectroscopic Data

While specific experimental spectra for **2,5-Dichlorobenzooxazole** are not publicly available in detail, this section outlines the expected data and provides a template for its presentation. The data would be acquired using standard spectroscopic techniques as described in the experimental protocols below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR Data

The ^1H NMR spectrum of **2,5-Dichlorobenzoxazole** is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the benzoxazole ring system.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available			
Data not available			
Data not available			

2.1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the seven unique carbon atoms in the **2,5-Dichlorobenzoxazole** molecule.

Chemical Shift (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	C=N stretch (oxazole ring)	
Data not available	C-O stretch (oxazole ring)	
Data not available	Aromatic C=C stretch	
Data not available	C-H stretch (aromatic)	
Data not available	C-Cl stretch	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of **2,5-Dichlorobenzooxazole** is 186.9591691 Da.[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
Data not available	[M] ⁺ (Molecular ion)	
Data not available		
Data not available		
Data not available		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- A sample of **2,5-Dichlorobenzooxazole** (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
- The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- The acquired data is processed using Fourier transformation.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **2,5-Dichlorobenzooxazole** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
- A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

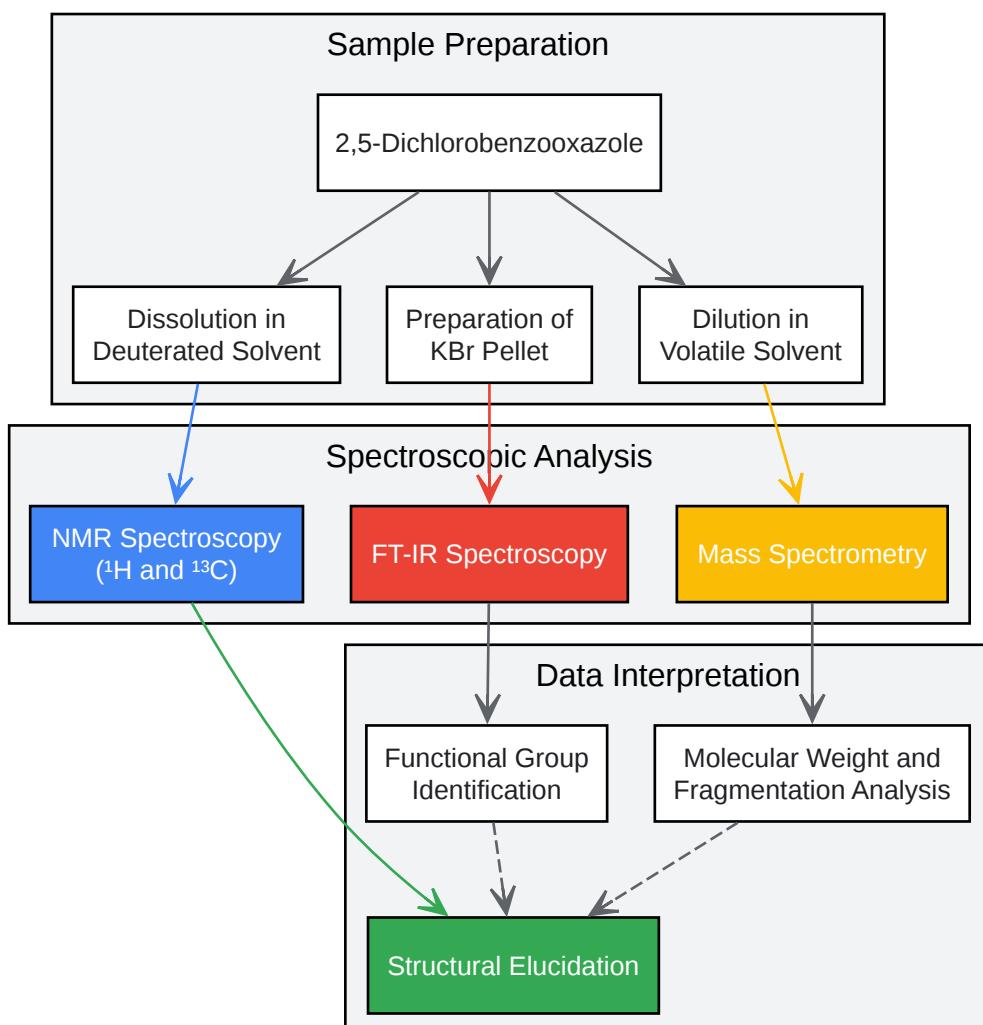
Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

Mass Spectrometry

Sample Introduction and Ionization:

- A dilute solution of **2,5-Dichlorobenzooxazole** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).


- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,5-Dichlorobenzooxazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorobenzooxazole | 3621-81-6 [chemicalbook.com]
- 2. CAS 3621-81-6: 2,5-Dichlorobenzooxazole | CymitQuimica [cymitquimica.com]

- 3. 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dichlorobenzooxazole: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310465#spectroscopic-data-of-2-5-dichlorobenzooxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com